2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol
Description
Properties
CAS No. |
92850-37-8 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-[(2,4-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO/c1-11-7-8-14(12(2)9-11)16-10-13-5-3-4-6-15(13)17/h3-10,17H,1-2H3 |
InChI Key |
VFRXKYARSDMXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CC=CC=C2O)C |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
Reagent Preparation :
-
Aldehyde : 2-hydroxy-5-methylbenzaldehyde (0.04 mmol in ethanol).
-
Amine : 2,4-dimethylaniline (0.04 mmol in ethanol).
-
-
Reaction Setup :
-
Workup :
| Parameter | Details |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 6 hours |
| Yield | Not explicitly reported; crystallization efficiency depends on purity. |
Structural Characterization
Crystallographic Data
The compound crystallizes in a monoclinic system (P2₁/c space group) with the following parameters:
| Parameter | Value |
|---|---|
| a (Å) | 19.3092(19) |
| b (Å) | 4.7611(4) |
| c (Å) | 12.2222(11) |
| β (°) | 102.087(10) |
| Z | 4 |
Key Structural Features
-
Tautomeric Form :
-
Hydrogen Bonding :
-
Bond Lengths :
Comparative Analysis with Analogous Schiff Bases
Synthetic Routes for Similar Compounds
Critical Factors Influencing Yield and Purity
-
Solvent Choice : Ethanol is preferred due to its high solubility for both reactants and the product.
-
Temperature Control : Reflux ensures sufficient activation energy for imine bond formation.
-
Crystallization Technique : Slow evaporation minimizes impurities and enhances crystal quality.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: ALPHA-(2,4-XYLYLIMINO)-O-CRESOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
Synthesis and Characterization
2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol is synthesized through the condensation reaction of 2-hydroxy-5-methylbenzaldehyde and 2,4-dimethylaniline . The process typically involves refluxing the reactants in ethanol for several hours, followed by crystallization through slow evaporation. The resulting compound exhibits a distinct crystal structure characterized by intermolecular hydrogen bonding, which contributes to its stability and potential reactivity .
Biological Applications
Antimicrobial Activity
Schiff bases, including 2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them suitable candidates for developing new antimicrobial agents. Their effectiveness is attributed to their ability to chelate metal ions and disrupt microbial cell membranes .
Pharmacological Potential
Research has highlighted the pharmacological potential of this compound in treating various health conditions. Its derivatives have shown promise as anti-inflammatory agents and are being explored for their antitumor activities. The presence of the imine functional group is believed to be crucial for these biological effects .
Material Science Applications
Polymer Chemistry
In material science, 2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol serves as a precursor for synthesizing polymers and resins. Its ability to form cross-linked structures enhances the mechanical properties of materials used in coatings and adhesives. The compound's antioxidant properties are also leveraged to improve the stability of polymers against thermal degradation .
Nanocomposites
Recent studies have explored the incorporation of this Schiff base into nanocomposite materials. The interaction between the compound and nanoparticles can lead to enhanced electrical conductivity and thermal stability, making these materials suitable for applications in electronics and energy storage systems .
Case Study 1: Antimicrobial Efficacy
A study conducted on various Schiff bases revealed that 2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Polymer Development
Researchers synthesized a series of polymers using 2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol as a monomer. These polymers demonstrated improved mechanical properties compared to conventional polymers, with enhanced resistance to UV radiation and thermal degradation. This advancement opens new avenues for developing high-performance materials for industrial applications .
Mechanism of Action
The mechanism of action of ALPHA-(2,4-XYLYLIMINO)-O-CRESOL involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Crystallography
The compound’s structure has been resolved using X-ray crystallography, likely refined via SHELXL, a program widely employed for small-molecule refinement due to its robustness and precision . Key structural parameters include:
- Substituent Impact: The 2,4-dimethyl groups in the target compound induce steric hindrance, slightly reducing the dihedral angle between aromatic rings compared to bulkier substituents (e.g., benzyloxy). Electron-donating methyl groups also shorten the C=N bond relative to electron-withdrawing groups (Cl, NO₂), enhancing resonance stabilization .
Physicochemical Properties
- Solubility : The methyl groups increase lipophilicity compared to hydroxyl- or nitro-substituted analogs, reducing aqueous solubility but enhancing organic solvent compatibility.
- Thermal Stability : Methyl groups provide steric protection to the imine bond, improving thermal stability. For example, decomposition temperatures for methyl-substituted Schiff bases are typically 20–30°C higher than nitro- or chloro-substituted variants .
Antioxidant Activity
Antioxidant efficacy (e.g., DPPH radical scavenging) varies with substituent electronic effects:
The target compound’s methyl groups enhance electron delocalization, stabilizing radical intermediates more effectively than electron-withdrawing substituents .
Catalytic and Environmental Stability
The latter undergoes rapid C-chain cleavage under UV, whereas the aromatic imine structure and methyl protection likely slow degradation.
Biological Activity
The compound 2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol , also known as a Schiff base, has garnered attention due to its diverse biological activities. Schiff bases are known for their potential in various biomedical applications, including antimicrobial, anticancer, and antioxidant activities. This article delves into the biological properties of this specific compound, supported by case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of 2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol involves the condensation of 2-hydroxy-5-methylbenzaldehyde with 2,4-dimethylaniline . The reaction typically occurs in an ethanol medium under reflux conditions, leading to the formation of a crystalline product. The structural analysis reveals that this compound adopts an enol–imine tautomeric form, which is crucial for its biological activity .
Antimicrobial Activity
Research indicates that Schiff bases exhibit significant antimicrobial properties. A study reported that 2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol and its metal complexes demonstrated substantial inhibitory effects against various bacterial strains. The mechanism is believed to involve the chelation of metal ions by the imine nitrogen atom, enhancing the compound's ability to disrupt microbial cell walls .
| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Antioxidant Activity
The antioxidant potential of 2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related disorders .
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 45 |
| ABTS Scavenging | 38 |
Anticancer Activity
The anticancer properties of this compound have been investigated in vitro against several cancer cell lines. Results showed that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound's efficacy was particularly noted against breast and colon cancer cell lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HT-29 (Colon) | 12 |
Case Studies
- Antimicrobial Study : A comprehensive study assessed the antimicrobial efficacy of various Schiff bases including 2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol against clinically isolated pathogens. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
- Antioxidant Evaluation : In another study, the antioxidant capacity was compared with standard antioxidants such as ascorbic acid and BHT. The findings revealed that the compound's antioxidant activity was comparable to these standards, highlighting its potential for use in pharmaceutical formulations aimed at combating oxidative stress.
- Cancer Cell Line Testing : A series of experiments were conducted on different cancer cell lines where the compound showed selective cytotoxicity. Notably, it was effective at lower concentrations compared to traditional chemotherapeutics, suggesting a favorable therapeutic index .
Q & A
Q. What are the recommended synthetic routes for 2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol, and how can reaction conditions be optimized to achieve high Z-isomer purity?
Methodological Answer: The Schiff base is typically synthesized via condensation of 2-hydroxybenzaldehyde derivatives with substituted anilines. For Z-isomer selectivity:
- Use ethanol as the solvent under reflux (60–80°C) to favor imine formation .
- Introduce steric hindrance by employing 2,4-dimethylaniline to stabilize the Z-configuration .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization in ethanol/water mixtures.
| Key Parameters | Optimal Conditions |
|---|---|
| Solvent | Ethanol |
| Temperature | 60–80°C (reflux) |
| Catalyst | None (base-free conditions) |
| Purification | Recrystallization (ethanol:H₂O) |
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) unambiguously confirm the Z-configuration and tautomeric equilibrium in this compound?
Methodological Answer:
- FT-IR: The stretching vibration of the C=N bond (1600–1640 cm⁻¹) and O–H stretching (3200–3600 cm⁻¹) confirm imine formation and phenolic tautomerism .
- ¹H NMR: The Z-configuration is identified by the coupling constant (J = 8–12 Hz) between the imine proton and aromatic protons. Tautomeric shifts (enol-imine vs. keto-amine) are detectable via variable-temperature NMR in DMSO-d₆ .
Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction analysis?
Methodological Answer:
- Use slow evaporation of a saturated solution in a 1:1 ethanol/dichloromethane mixture at 4°C.
- Add trace amounts of co-solvents (e.g., acetonitrile) to improve crystal lattice packing.
- Refinement with SHELXL (via Olex2 interface) achieves R-factors < 5% for high-resolution structures .
Advanced Research Questions
Q. What density functional theory (DFT) methods are most appropriate for modeling the electronic structure and non-covalent interactions in this compound?
Methodological Answer:
- Functional Selection: B3LYP hybrid functional with 6-311++G(d,p) basis set balances accuracy and computational cost for π-π stacking and hydrogen-bonding interactions .
- Solvent Effects: Include the polarizable continuum model (PCM) for solvent-phase optimizations.
- Non-Covalent Interaction (NCI) Analysis: Use Multiwfn to visualize weak interactions (e.g., C–H···π) from electron density plots .
| DFT Protocol | Application |
|---|---|
| B3LYP/6-311++G(d,p) | Ground-state geometry optimization |
| CAM-B3LYP | Excited-state properties |
| ωB97XD | Dispersion-corrected interactions |
Q. How do solvent polarity and protonation states influence the tautomeric equilibrium between enol-imine and keto-amine forms, as observed through UV-Vis spectral shifts?
Methodological Answer:
- Solvent Polarity: In polar aprotic solvents (e.g., DMSO), the enol-imine form dominates (λmax ≈ 350 nm). Non-polar solvents (e.g., hexane) shift equilibrium toward keto-amine (λmax ≈ 420 nm) .
- pH-Dependent Studies: Protonation at the imine nitrogen (pH < 3) stabilizes the keto-amine form, detectable via UV-Vis titration with Δλ ≈ 70 nm .
Q. What statistical approaches resolve contradictions between experimental crystallographic data and computational geometry optimizations?
Methodological Answer:
- Calculate root-mean-square deviations (RMSD) between DFT-optimized and XRD-derived bond lengths/angles. Acceptable thresholds: RMSD < 0.05 Å (bonds), < 2° (angles).
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, van der Waals) missing in gas-phase DFT models .
- Apply Bader’s quantum theory of atoms in molecules (QTAIM) to validate critical points in electron density maps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. null effects) across studies?
Methodological Answer:
- Standardized Assays: Re-evaluate activity using Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC (minimum inhibitory concentration) determination.
- Control for Tautomerism: Test both enol-imine and keto-amine forms, as biological activity may vary with dominant tautomer .
- Synergistic Studies: Combine with metal ions (e.g., Cu²⁺) to assess enhanced activity via coordination complex formation .
Comparative Structural Analysis
Q. How does the 2,4-dimethyl substitution pattern on the phenyl ring influence electronic properties compared to halogenated analogs?
Methodological Answer:
- Electron-Donating Effects: Methyl groups increase electron density on the imine nitrogen, enhancing HOMO energy (-5.2 eV vs. -5.8 eV for chloro analogs) .
- Steric Effects: 2,4-Dimethyl groups reduce rotational freedom, stabilizing the Z-isomer (ΔG‡ > 25 kcal/mol for isomerization) .
| Substituent | HOMO (eV) | LUMO (eV) |
|---|---|---|
| 2,4-Dimethyl | -5.2 | -1.8 |
| 4-Chloro | -5.8 | -2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
